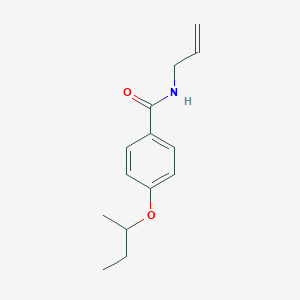![molecular formula C16H18ClNO B268327 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine](/img/structure/B268327.png)
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine, also known as JNJ-42165279, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist. The compound may also modulate the activity of other neurotransmitter systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine can modulate the activity of the dopamine system in various brain regions, including the striatum and prefrontal cortex. It has been shown to increase dopamine release in the striatum, which is involved in reward processing and addiction. The compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine. One area of interest is its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Another area of interest is its potential use as a tool for studying the role of the dopamine system in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Conclusion
In conclusion, 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine is a compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has a high affinity for the dopamine D2 receptor and may modulate the activity of other neurotransmitter systems. While there are advantages and limitations to using this compound in lab experiments, it has the potential to provide valuable insights into the role of the dopamine system in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of 3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine involves a multi-step process that includes the reaction of 4-chloro-1-naphthol with epichlorohydrin to form the chlorohydrin intermediate. The intermediate is then reacted with piperidine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. The compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and addiction. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Propriétés
Nom du produit |
3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2 |
Clé InChI |
NXOSDRYWPZAGJR-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
SMILES canonique |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)


![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)